(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide
Description
The compound (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide is a pyrazole-based derivative with multiple halogenated aromatic and sulfide substituents. Its structure consists of:
- A 1-methyl-1H-pyrazole core substituted with chlorine at position 3.
- A (4-chlorophenyl)sulfanyl methyl group at position 2.
- A methyl-sulfide linkage at position 4, connected to a 2,3-dichlorophenyl group.
Properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2S2/c1-24-18(22)13(9-26-16-4-2-3-14(20)17(16)21)15(23-24)10-25-12-7-5-11(19)6-8-12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYUOIIPNQGIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=C(C(=CC=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide is a complex pyrazole derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple chlorine and sulfur substituents, suggests a variety of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C18H15Cl3N2S2
- Molecular Weight : 429.81 g/mol
- CAS Number : 318234-29-6
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties, particularly against various cancer cell lines. The compound in focus has been linked to the inhibition of key oncogenic pathways:
- Mechanism of Action : It is believed that the compound inhibits critical kinases involved in tumor progression, such as BRAF(V600E) and EGFR. These targets are crucial in various cancers, including melanoma and lung cancer .
-
Case Studies :
- In vitro studies demonstrated that similar pyrazole derivatives effectively reduced cell viability in BRAF-mutant melanoma cells, suggesting a promising therapeutic avenue for targeted cancer therapies .
- A study on related compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is notable and aligns with findings from other pyrazole derivatives:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory responses. This mechanism could offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
- Research Findings :
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented, with implications for treating bacterial infections:
- Activity Spectrum : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant given the rising concern over antibiotic resistance .
-
Case Studies :
- In vitro tests indicated that similar compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- A specific study highlighted the efficacy of a related pyrazole derivative against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent .
Data Summary Table
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of halogenated pyrazole sulfides. Key structural analogs include:
Key Observations:
Substituent Position Variability : The target compound’s 2,3-dichlorophenyl sulfide group at position 4 distinguishes it from analogs like , which has a 2,4-dichlorophenyl group. This alters steric and electronic properties.
Functional Group Diversity : Compared to the ester-containing analog in , the target compound’s sulfide linkage may enhance metabolic stability but reduce polarity.
Physicochemical and Crystallographic Properties
- Lipophilicity : The target compound’s higher chlorine content (4 Cl atoms vs. 3 in ) increases logP, suggesting greater membrane permeability but lower solubility .
- Crystallography : Analogous compounds (e.g., ) were resolved via single-crystal X-ray diffraction using SHELX software, highlighting planar pyrazole cores and bond angles consistent with aromatic systems .
Q & A
Q. What are the established synthetic routes for this compound, and how is its molecular structure confirmed?
The compound is synthesized via multi-step reactions involving sulfanyl coupling and pyrazole ring functionalization. A typical approach includes:
- Step 1 : Chlorination of precursor pyrazole derivatives.
- Step 2 : Thioether bond formation using (4-chlorophenyl)sulfanyl groups.
- Step 3 : Final coupling with 2,3-dichlorophenyl sulfide via nucleophilic substitution. Structural confirmation employs single-crystal X-ray diffraction (bond lengths: C–S ≈ 1.78–1.82 Å; Cl–C ≈ 1.74 Å) and spectroscopic methods (¹H/¹³C NMR, IR). For example, X-ray data from related pyrazole-sulfide analogs show torsional angles of 5.4–175.3° between aromatic rings, indicating steric effects .
Q. Which analytical techniques are critical for verifying purity and structural integrity?
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected vs. observed mass error < 2 ppm).
- HPLC-DAD/UV : Detects impurities (>99% purity threshold).
- DSC/TGA : Assess thermal stability (decomposition onset >200°C). Contradictions in NMR data (e.g., unexpected splitting) may arise from tautomerism or solvent effects, necessitating controlled humidity during analysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate environmental fate and ecological risks?
Follow frameworks like Project INCHEMBIOL :
- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis).
- Phase 2 (Field) : Deploy randomized block designs with split plots to study soil adsorption/leaching. Monitor metabolite formation (e.g., sulfoxides via oxidation) .
- Phase 3 (Ecotoxicology) : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna EC₅₀).
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Case 1 : Discrepancies in X-ray bond lengths (e.g., C–S vs. C–O) may indicate mixed crystals. Use PXRD to confirm phase purity .
- Case 2 : Unassigned NMR peaks could stem from rotamers. Apply variable-temperature NMR (−40°C to 25°C) to slow conformational exchange .
- Case 3 : Disagreement between theoretical and experimental IR frequencies suggests hydrogen bonding. Perform DFT calculations (B3LYP/6-311+G(d,p)) to model intermolecular interactions .
Q. What reaction pathways dominate under varying conditions, and how are intermediates characterized?
The compound undergoes:
- Oxidation : Forms sulfoxides/sulfones using H₂O₂ or m-CPBA (confirmed by HRMS and ³³S NMR) .
- Nucleophilic substitution : Reacts with amines/thiols at the dichlorophenyl site (monitored via TLC/LC-MS).
- Photodegradation : UV irradiation generates chlorinated byproducts (e.g., 3,4-dichlorophenol), identified by GC-ECD .
Methodological Considerations Table
| Research Aspect | Key Parameters | Recommended Techniques | Evidence Source |
|---|---|---|---|
| Synthetic Yield | Reaction time, catalyst (e.g., Pd/C) | GC-FID, gravimetric analysis | |
| Structural Elucidation | Dihedral angles, hydrogen bonding | SC-XRD, DFT optimization | |
| Environmental Persistence | Half-life (t₁/₂) in water/soil | OECD 307/308 guidelines, LC-MS/MS | |
| Metabolic Pathways | CYP450 enzyme inhibition assays | Microsomal incubation, UPLC-QTOF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
